Cas no 1207012-55-2 (4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one)

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a fused isoquinolinone core with a 1,2,4-oxadiazole substituent. Its molecular structure incorporates both electron-rich (3,4-dimethoxyphenyl) and electron-deficient (3-fluorophenyl) moieties, which may influence its electronic and binding properties. The compound's rigid scaffold and functional group diversity suggest potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. Its synthetic complexity and structural uniqueness make it a candidate for further investigation in drug discovery or material science applications. The presence of fluorine may enhance metabolic stability, while the oxadiazole ring could contribute to intermolecular interactions.
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one structure
1207012-55-2 structure
商品名:4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
CAS番号:1207012-55-2
MF:C25H18FN3O4
メガワット:443.426529407501
CID:5389858

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

    • 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1(2H)-isoquinolinone
    • 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
    • インチ: 1S/C25H18FN3O4/c1-31-21-11-10-15(12-22(21)32-2)23-27-24(33-28-23)20-14-29(17-7-5-6-16(26)13-17)25(30)19-9-4-3-8-18(19)20/h3-14H,1-2H3
    • InChIKey: VZAIIXRTWZFYKF-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=C(OC)C(OC)=C3)N=2)=CN1C1=CC=CC(F)=C1

計算された属性

  • せいみつぶんしりょう: 443.128
  • どういたいしつりょう: 443.128
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 736
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.7A^2

じっけんとくせい

  • 密度みつど: 1.342±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 635.1±65.0 °C(Predicted)
  • 酸性度係数(pKa): -1.01±0.50(Predicted)

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-2259-10μmol
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-2259-2mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
2mg
$59.0 2023-09-10
Life Chemicals
F3398-2259-15mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
15mg
$89.0 2023-09-10
Life Chemicals
F3398-2259-5mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
5mg
$69.0 2023-09-10
Life Chemicals
F3398-2259-2μmol
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-2259-1mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
1mg
$54.0 2023-09-10
Life Chemicals
F3398-2259-4mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
4mg
$66.0 2023-09-10
Life Chemicals
F3398-2259-3mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
3mg
$63.0 2023-09-10
Life Chemicals
F3398-2259-20mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
20mg
$99.0 2023-09-10
Life Chemicals
F3398-2259-10mg
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
1207012-55-2
10mg
$79.0 2023-09-10

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one 関連文献

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-oneに関する追加情報

Comprehensive Analysis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one (CAS 1207012-55-2)

The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one (CAS 1207012-55-2) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a 1,2,4-oxadiazole core with a dihydroisoquinolinone scaffold, making it a promising candidate for drug discovery. Researchers are particularly interested in its pharmacokinetic properties and bioactivity profiles, which align with current trends in targeted small-molecule therapies.

Recent studies highlight the growing demand for multi-functional heterocyclic compounds in treating complex diseases. The presence of both 3,4-dimethoxyphenyl and 3-fluorophenyl moieties in this compound suggests potential interactions with various biological targets, including enzymes and receptors. This aligns with frequent search queries such as "small molecule kinase inhibitors" and "fluorinated drug candidates," reflecting industry interest in these molecular features. The compound's oxadiazole ring is particularly noteworthy, as this structural motif is known to enhance metabolic stability and binding affinity.

From a synthetic chemistry perspective, the 1,2-dihydroisoquinolin-1-one framework presents interesting challenges and opportunities. Modern drug discovery programs often search for "isoquinoline derivatives in drug design" or "methods for oxadiazole synthesis," making this compound highly relevant to current research trends. Its CAS 1207012-55-2 identifier serves as a crucial reference point for researchers investigating structure-activity relationships in similar chemical series. The fluorinated aromatic component may contribute to improved membrane permeability, a key consideration in recent discussions about BBB penetration (blood-brain barrier) for CNS-targeted therapeutics.

The pharmacological potential of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one extends to several therapeutic areas currently dominating scientific literature. These include investigations into "neuroprotective agents" and "anti-inflammatory small molecules," both trending topics in pharmaceutical research. The dimethoxy substitution pattern is particularly interesting, as similar structural elements appear in various natural product-derived drugs, connecting this synthetic compound to popular searches about "natural product-inspired drug discovery."

Analytical characterization of CAS 1207012-55-2 reveals important physicochemical properties that influence its drug-like behavior. The compound's logP value and hydrogen bond capacity fall within ranges frequently associated with oral bioavailability, addressing common industry concerns about "improving drug solubility" and "optimizing molecular properties." These characteristics make it a valuable reference compound for studies on molecular property prediction using computational methods, another area receiving increased attention in pharmaceutical R&D.

In the context of current medicinal chemistry trends, the structural complexity of this molecule offers multiple points for structure-activity relationship (SAR) exploration. The simultaneous presence of electron-donating methoxy groups and an electron-withdrawing fluorine atom creates interesting electronic effects that may influence target binding. This aligns with frequent searches about "electronic effects in drug-receptor interactions" and "rational drug design strategies." The compound serves as an excellent case study for these important concepts in modern drug discovery.

Future research directions for 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one may include detailed investigations of its metabolic stability and target selectivity profiles. These aspects are crucial for addressing common pharmaceutical challenges reflected in search terms like "reducing drug metabolism issues" and "improving target specificity." The compound's unique structural features position it as a valuable tool for advancing our understanding of these critical drug development parameters.

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